molecular formula C7H6ClNO2 B1368895 Methyl 3-chloroisonicotinate CAS No. 98273-79-1

Methyl 3-chloroisonicotinate

Cat. No. B1368895
CAS RN: 98273-79-1
M. Wt: 171.58 g/mol
InChI Key: UWSWHAPVUHNFKD-UHFFFAOYSA-N
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Description

“Methyl 3-chloroisonicotinate” is a chemical compound with the molecular formula C7H6ClNO2 . It is also known by other names such as “methyl 3-chloropyridine-4-carboxylate” and "4-Pyridinecarboxylic acid, 3-chloro-, methyl ester" . The molecular weight of this compound is 171.58 g/mol .


Molecular Structure Analysis

The InChI code for “Methyl 3-chloroisonicotinate” is 1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=C(C=NC=C1)Cl . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-chloroisonicotinate” has a molecular weight of 171.58 g/mol . It has a computed XLogP3-AA value of 1.3, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 39.2 Ų . The heavy atom count is 11 . The compound is canonicalized .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Fibrinolysis Inhibitor AZD6564 : Methyl 2-chloroisonicotinate was utilized in the synthesis of a 3-isoxazolol-containing antifibrinolytic agent, AZD6564. This synthesis involved a Negishi coupling and an enzymatic resolution, highlighting its utility in medicinal chemistry (Andersen et al., 2014).

Environmental and Atmospheric Studies

  • Role in Atmospheric Chemistry : Methyl chloride (CH3Cl), closely related to methyl 3-chloroisonicotinate, significantly contributes to stratospheric ozone depletion. Studies using atmospheric transport models have focused on understanding its sources, sinks, and the resulting impact on the environment (Xiao et al., 2009).

  • Monitoring and Impact on Ozone Layer : Methyl chloride's influence on the ozone layer is of great concern. Research has involved monitoring its concentration and understanding its degradation, especially in relation to methyl chloroform and other related compounds (Reimann et al., 2005).

  • Emissions from Biomass Combustion : Research on methyl chloride emissions from forest biomass combustion has revealed varying emission factors based on combustion conditions, influencing environmental policies and practices (Reinhardt & Ward, 1995).

  • Industrial Emission Estimates : Studies have focused on estimating methyl chloride emissions from industrial sources, especially in regions with intensive industrial activities, to better understand and regulate its impact on the atmosphere (Li et al., 2017).

Biomedical Research

  • Degradation of Methyl Bromide in Soil : Research on the degradation of methyl bromide, a compound related to methyl 3-chloroisonicotinate, has implications for soil health and agricultural practices, highlighting the need for efficient degradation technologies (Ou, 1998).

Chemical Synthesis and Analysis

  • Synthesis of 3-Methyl-6-Chlorouracil : Utilizing malonic acid and methylurea, methyl 3-chloroisonicotinate serves as an intermediate in synthesizing 3-methyl-6-chlorouracil, a key compound in drug development for treating type II diabetes (Wu Wen-lian, 2014).

  • Study on Molecular Structure : Investigations into the molecular structure of related compounds like methyl chlorothioformate provide insights into their chemical behavior, which is crucial for various applications in chemistry (Shen et al., 1995).

  • Dynamic Studies on Reactions : Theoretical studies on the reactions of methyl 3-chloroisonicotinate derivatives with the chlorine atom contribute to a deeper understanding of their chemical properties and potential applications (Ji et al., 2008).

Safety And Hazards

“Methyl 3-chloroisonicotinate” is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 3-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSWHAPVUHNFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571497
Record name Methyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloroisonicotinate

CAS RN

98273-79-1
Record name Methyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (36.3 g, 263 mmol) was added to 3-chloroisonicotinic acid (10.35 g, 65.7 mmol) in DMSO (50 mL). After 30 min, MeI (8.22 mL, 131 mmol) was added. The mixture was stirred at room temperature for 2 h, quenched with saturated NH4Cl (300 mL) and water (200 mL), and extracted with EtOAc (3×200 mL). The combined extracts were washed with brine (2×50 mL), dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 10-30% ethyl acetate in hexanes, gave methyl 3-chloroisonicotinate as a colorless liquid (6.275 g, 56% yield). MS (ES+) m/z: 172 (M+H); LC retention time: 2.45 min (analytical HPLC Method A).
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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